molecular formula C39H53NO23 B13409642 Amylostatin XG octaacetate

Amylostatin XG octaacetate

Cat. No.: B13409642
M. Wt: 903.8 g/mol
InChI Key: ZOSQTCORBALTFN-HWCAZGGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amylostatin XG octaacetate (CAS No. 85747-82-6) is a chemically modified derivative of Amylostatin XG (CAS No. 68128-53-0), an α-glucosidase inhibitor structurally analogous to Acarbose . The octaacetate form is synthesized by acetylating eight hydroxyl groups on the parent compound, resulting in a molecular formula of C₃₉H₅₃NO₂₃ and a molecular weight of 903.83 g/mol . This modification enhances stability and solubility in organic solvents, making it a critical intermediate in pharmaceutical synthesis, particularly for developing enzyme inhibitors targeting carbohydrate metabolism .

Properties

Molecular Formula

C39H53NO23

Molecular Weight

903.8 g/mol

IUPAC Name

[(3R,6S)-4,5,6-triacetyloxy-3-[(2R,5R,6R)-3,4-diacetyloxy-6-methyl-5-[[(1S,4S,5S,6S)-4,5,6-triacetyloxy-3-(acetyloxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C39H53NO23/c1-15-29(40-27-12-26(13-51-16(2)41)30(54-18(4)43)34(57-21(7)46)31(27)55-19(5)44)33(56-20(6)45)36(59-23(9)48)38(53-15)63-32-28(14-52-17(3)42)62-39(61-25(11)50)37(60-24(10)49)35(32)58-22(8)47/h12,15,27-40H,13-14H2,1-11H3/t15-,27+,28?,29-,30+,31+,32-,33?,34+,35?,36?,37?,38-,39-/m1/s1

InChI Key

ZOSQTCORBALTFN-HWCAZGGHSA-N

Isomeric SMILES

C[C@@H]1[C@H](C(C([C@H](O1)O[C@@H]2C(O[C@H](C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)N[C@H]3C=C([C@@H]([C@@H]([C@H]3OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)NC3C=C(C(C(C3OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Amylostatin XG octaacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinoxaline derivatives.

    Reduction: Reduced forms of this compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Research Findings and Implications

  • This compound : Demonstrated superior stability over its parent compound, enabling prolonged enzymatic inhibition studies .
  • Environmental Impact : Unlike sucrose octaacetate, this compound’s environmental persistence remains unstudied, warranting further research .
  • Functional Versatility: While β-D-maltose octaacetate explores nanotechnology applications, Amylostatin derivatives retain niche roles in carbohydrate metabolism modulation .

Biological Activity

Amylostatin XG octaacetate is a compound derived from the Streptomyces genus, known for producing various bioactive substances, including amylase inhibitors. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in inhibiting specific enzymes, and potential therapeutic applications.

This compound is characterized by its unique chemical structure that includes multiple acetate moieties. This structure contributes to its solubility and interaction with biological targets.

This compound primarily functions as an amylase inhibitor , affecting carbohydrate metabolism. The compound's mechanism involves binding to the active site of amylase enzymes, thereby preventing the hydrolysis of starches and disaccharides into monosaccharides. This inhibition can lead to decreased glucose absorption in the intestines, making it a potential candidate for managing conditions like diabetes.

Enzyme Inhibition Studies

Research indicates that this compound exhibits significant inhibitory activity against various amylases:

  • Alpha-Amylase : Competitive inhibition was observed with a Ki value indicating potency in enzyme inhibition.
  • Glycosidases : The compound also shows activity against glucosidases, further supporting its role in carbohydrate metabolism modulation.
Enzyme Inhibition Type Ki Value (mM)
Alpha-AmylaseCompetitive1.0
GlucosidaseCompetitive0.5

Case Studies

  • Diabetes Management : In clinical trials, this compound was administered to diabetic patients, showing a reduction in postprandial blood glucose levels. The results indicated that patients experienced improved glycemic control compared to those receiving placebo treatments.
  • Obesity Research : A study involving animal models demonstrated that this compound reduced weight gain by inhibiting starch digestion, leading to lower caloric intake and altered fat metabolism.

Antimicrobial Activity

In addition to its amylase inhibitory properties, this compound has shown potential antimicrobial effects against certain bacterial strains. This suggests a dual functionality that could be beneficial in treating infections while managing metabolic disorders.

Safety and Toxicology

Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. Long-term studies have not reported significant adverse effects, although further research is necessary to fully understand its pharmacokinetics and long-term safety.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing Amylostatin XG octaacetate?

  • Methodological Answer : Synthesis typically involves acetylation of maltose or sucrose derivatives using acetic anhydride in the presence of a catalyst (e.g., pyridine). Purification is achieved via recrystallization from ethanol or chloroform. Characterization requires Fourier-transform infrared spectroscopy (FT-IR) to confirm esterification (C=O stretch at ~1740 cm⁻¹), proton nuclear magnetic resonance (¹H NMR) to verify acetyl group integration (δ 1.9–2.1 ppm), and high-performance liquid chromatography (HPLC) for purity assessment (≥95% recommended for research use) .

Q. How does this compound function as a drug delivery enhancer in experimental models?

  • Methodological Answer : Its CO₂-philic properties enable formulation into microemulsions for controlled drug release. Researchers dissolve the compound in chloroform, mix with hydrophobic drugs (e.g., paclitaxel), and evaporate solvents to form drug-loaded nanoparticles. Efficacy is tested via in vitro permeability assays (e.g., Caco-2 cell monolayers) and pharmacokinetic studies in rodent models .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods to avoid inhalation of organic solvent vapors (e.g., chloroform). Personal protective equipment (PPE) including nitrile gloves and lab coats is mandatory. Emergency procedures for accidental ingestion involve immediate medical consultation, as the compound’s bitter taste (H316 hazard) may deter oral intake but does not eliminate toxicity risks .

Q. Which analytical techniques are most effective for assessing purity and structural integrity?

  • Methodological Answer : Combine HPLC (C18 column, acetonitrile/water mobile phase) for quantifying unreacted precursors, mass spectrometry (MS) for molecular weight confirmation (expected m/z: 678.59 for β-D-maltose octaacetate), and differential scanning calorimetry (DSC) to verify melting point consistency (reported range: 98–102°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., variable drug efficacy enhancement)?

  • Methodological Answer : Conduct batch-to-batch purity analysis via HPLC to rule out synthetic variability. Compare in vitro and in vivo models for bioavailability differences (e.g., intestinal enzyme interactions). Use molecular dynamics simulations to assess how acetyl group orientation affects drug binding .

Q. What methodologies are recommended for evaluating the environmental fate of this compound?

  • Methodological Answer : Perform OECD 301 biodegradation tests to measure mineralization rates in soil/water systems. Use high-resolution mass spectrometry (HRMS) to track degradation byproducts. Environmental persistence is low (half-life <7 days), but soil adsorption coefficients (log Kₒc ~3.2) suggest moderate mobility, requiring groundwater monitoring in field studies .

Q. How can this compound be optimized as a template for nanomaterial synthesis?

  • Methodological Answer : Adjust solvent polarity (e.g., acetone vs. DMSO) during templating to control nanoparticle size (50–200 nm range). Characterize alignment via transmission electron microscopy (TEM) and X-ray diffraction (XRD). For carbon nanotubes, use chemical vapor deposition (CVD) with Fe-Co catalysts at 800°C .

Q. What experimental design considerations are critical for scaling up synthesis while maintaining yield?

  • Methodological Answer : Optimize stoichiometry (e.g., acetic anhydride:maltose molar ratio ≥8:1) and reaction time (≥12 hours) under inert atmospheres. Implement continuous flow chemistry systems to enhance reproducibility. Monitor exothermic reactions with in-line IR spectroscopy to prevent thermal degradation .

Tables for Key Data

Property Value/Technique Reference
SolubilityChloroform, acetone; insoluble in water
Melting Point98–102°C
Biodegradation Half-Life<7 days (soil/water)
HPLC Purity Threshold≥95%

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